molecular formula C4H2BrNO2S B2655465 5-Bromo-isothiazole-3-carboxylic acid CAS No. 4576-89-0

5-Bromo-isothiazole-3-carboxylic acid

Cat. No. B2655465
CAS RN: 4576-89-0
M. Wt: 208.03
InChI Key: MMNLXTLLKYNGSQ-UHFFFAOYSA-N
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Description

5-Bromo-isothiazole-3-carboxylic acid is a chemical compound with the molecular formula C4H2BrNO2S . It is an off-white solid and has a molecular weight of 208.04 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-isothiazole-3-carboxylic acid is represented by the InChI code 1S/C4H2BrNO2S/c5-3-1-2 (4 (7)8)6-9-3/h1H, (H,7,8) .


Physical And Chemical Properties Analysis

5-Bromo-isothiazole-3-carboxylic acid is an off-white solid . It has a molecular weight of 208.04 .

Scientific Research Applications

Synthesis and Chemical Transformations

5-Bromo-isothiazole-3-carboxylic acid and its derivatives serve as key intermediates in the synthesis of various chemically significant compounds. For instance, the preparation of 5-bromo-3-phenylisothiazole-4-carboxylic acid has been described, showcasing its potential for further transformation into sulfide, sulfoxide, and sulfone derivatives through subsequent oxidation processes (Naito, Nakagawa, & Takahashi, 1968). Additionally, regioselective hydrodehalogenation of dihaloisothiazole derivatives to synthesize haloisothiazole carbonitriles demonstrates the versatility of halogenated isothiazoles in synthetic chemistry, offering a pathway to produce compounds with significant yields (Ioannidou & Koutentis, 2011).

Medicinal Chemistry Applications

In medicinal chemistry, halogenated isothiazoles, including those related to 5-bromo-isothiazole-3-carboxylic acid, are frequently utilized in the design and development of new drugs. For example, the synthesis of triazole derivatives from halogenated isothiazoles has been explored for their potential application in creating peptidomimetics and biologically active compounds, highlighting the role of these intermediates in drug discovery and development (Ferrini et al., 2015).

Safety And Hazards

The safety data sheet for 5-Bromo-isothiazole-3-carboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for the research and development of 5-Bromo-isothiazole-3-carboxylic acid and related compounds seem to be focused on developing new eco-friendly synthetic strategies , exploring their potential biological activities , and their use as synthetic intermediates .

properties

IUPAC Name

5-bromo-1,2-thiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNLXTLLKYNGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-isothiazole-3-carboxylic acid

CAS RN

4576-89-0
Record name 5-bromo-1,2-thiazole-3-carboxylic acid
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